Product packaging for Anthriscusin(Cat. No.:CAS No. 67008-16-6)

Anthriscusin

Cat. No.: B1237081
CAS No.: 67008-16-6
M. Wt: 388.4 g/mol
InChI Key: FHPUFLKSIYHWOR-SBRHMQLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthriscusin is a lignan compound naturally present in the plant Anthriscus sylvestris (L.) Hoffm., commonly known as wild chervil . It is isolated from the root of the plant and belongs to a class of phytochemicals known for their diverse biological activities . The compound is part of a group of closely related bioactive lignans found in this species, which includes deoxypodophyllotoxin (anthricin), a compound with documented antitumor, anti-proliferative, and anti-inflammatory properties . As a constituent of a plant with a history of traditional use, this compound is of significant interest in phytochemical and pharmacological research . Researchers are exploring its potential bioactivities, which may be similar to other lignans from the same source that have demonstrated cytotoxic effects . This product is intended for laboratory research purposes only. It is strictly for use in controlled in vitro settings and is not meant for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O7 B1237081 Anthriscusin CAS No. 67008-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enyl] (Z)-2-[[(Z)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-5-14(3)20(22)26-12-16(6-2)21(23)25-9-7-8-15-10-17(24-4)19-18(11-15)27-13-28-19/h5-8,10-11H,9,12-13H2,1-4H3/b8-7+,14-5-,16-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPUFLKSIYHWOR-SBRHMQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC(=CC)C(=O)OCC=CC1=CC2=C(C(=C1)OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OC/C(=C/C)/C(=O)OC/C=C/C1=CC2=C(C(=C1)OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67008-16-6
Record name Anthriscusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067008166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Isolation and Structural Characterization of Anthriscusin

Comprehensive Spectroscopic Elucidation of Anthriscusin Structure

Once isolated, the precise chemical structure of this compound is determined using a combination of powerful spectroscopic techniques. Mass spectrometry provides the molecular formula, while nuclear magnetic resonance spectroscopy reveals the exact arrangement and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the molecular structure of organic compounds in solution mdpi.comresearchgate.net. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the molecular framework nih.govmdpi.com.

One-dimensional (1D) NMR:

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling nih.gov.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl) uobasrah.edu.iqnih.gov.

Two-dimensional (2D) NMR:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems and map out adjacent protons in the structure mdpi.comfao.org.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons fao.orgreading.ac.uk.

For a variant, This compound O , the following NMR data were recorded in methanol-d₄ and used for its structural assignment mdpi.com.

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the elemental composition of a molecule with extremely high accuracy researchgate.net. When coupled with a soft ionization technique like Electrospray Ionization (ESI), it allows for the precise mass measurement of the intact molecule, typically as a protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ion mdpi.com.

This technique can measure mass-to-charge (m/z) ratios to four or more decimal places, which is accurate enough to distinguish between compounds that have the same nominal mass but different elemental formulas nih.gov. By comparing the experimentally measured exact mass to calculated masses for potential formulas, the molecular formula of the compound can be determined with high confidence mdpi.comresearchgate.net.

For the variant This compound O , HRESIMS provided the definitive molecular formula mdpi.com.

Table of Mentioned Compounds

Electronic Circular Dichroism (ECD) for Absolute Stereochemistry

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that provides crucial information about the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. encyclopedia.pub This technique is particularly valuable in determining the stereochemistry of complex natural products.

The ECD spectrum of a molecule is highly sensitive to its three-dimensional structure, including the spatial arrangement of its chromophores and chiral centers. encyclopedia.pub For a compound like this compound, experimental ECD spectra would be recorded and compared with theoretically calculated spectra for all possible stereoisomers. A close match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. This comparison is a powerful tool for resolving stereochemical ambiguities that may remain after analysis by other spectroscopic methods.

Table 1: Hypothetical ECD Data for this compound Isomers

StereoisomerCalculated Cotton Effects (nm)Experimental Cotton Effects (nm)
(R,R)-Anthriscusin+250, -280+252, -281
(S,S)-Anthriscusin-250, +280Not Observed
(R,S)-Anthriscusin+230, -290Not Observed
(S,R)-Anthriscusin-230, +290Not Observed

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule. wikipedia.orgnih.gov It operates on the principle that chemical bonds vibrate at specific frequencies. nih.gov When a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. wikipedia.orgnih.gov

For this compound, the FT-IR spectrum would reveal the presence of key functional groups. For instance, a broad absorption band around 3300 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups. Sharp peaks in the range of 1700-1750 cm⁻¹ could suggest the existence of carbonyl groups (C=O), such as those in esters or lactones. The region between 1600 and 1450 cm⁻¹ would provide information about aromatic rings, if present.

Table 2: Hypothetical FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400BroadO-H (Alcohol)
2950MediumC-H (Aliphatic)
1735StrongC=O (Ester/Lactone)
1610, 1500MediumC=C (Aromatic)
1250StrongC-O (Ester/Ether)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems and chromophores. wikipedia.orgtechnologynetworks.com When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. wikipedia.org The wavelength of maximum absorbance (λmax) is characteristic of the chromophore present.

The UV-Vis spectrum of this compound would indicate the extent of conjugation within its structure. For example, absorption bands in the 200-400 nm range are typical for organic compounds with chromophores. wikipedia.org The presence of an aromatic ring or conjugated double bonds would result in distinct absorption maxima. The intensity of the absorption, governed by the Beer-Lambert law, is proportional to the concentration of the compound in solution. wikipedia.org

Table 3: Hypothetical UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε)Chromophore Assignment
Methanol (B129727)21015,000π → π* (Conjugated system)
Methanol2752,500π → π* (Aromatic ring)
Methanol310500n → π* (Carbonyl group)

Stereochemical Analysis of this compound

The stereochemical analysis of a natural product is essential for a complete structural elucidation and for understanding its biological activity. For this compound, this would involve a comprehensive evaluation of all chiral centers and elements of stereoisomerism.

The primary method for determining the absolute stereochemistry of this compound would be Electronic Circular Dichroism (ECD), as detailed in section 2.2.3. By comparing the experimental ECD spectrum with quantum chemical calculations for all possible stereoisomers, the true absolute configuration can be assigned. This computational approach has become a reliable and powerful tool in modern natural product chemistry for elucidating the three-dimensional arrangement of atoms in chiral molecules. encyclopedia.pub

In addition to ECD, other spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy (though not detailed here), would provide crucial information on the relative stereochemistry of the molecule through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations. The combination of these techniques allows for a complete and unambiguous determination of the stereochemical structure of this compound.

Biosynthetic Pathways and Precursor Studies of Anthriscusin

Elucidation of the Phenylpropanoid Biosynthesis Route Leading to Anthriscusin

The journey from phenylalanine to this compound involves several key enzymatic steps. The general phenylpropanoid pathway is initiated by phenylalanine ammonia (B1221849) lyase (PAL), which converts phenylalanine to trans-cinnamic acid. researchgate.net This is followed by the action of cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumaroyl CoA ligase (4CL), which ultimately produce p-coumaroyl-CoA, a central intermediate for numerous branching pathways. mdpi.comfrontiersin.orgresearchgate.net While the precise enzymatic steps leading directly to the this compound aglycone, O-[(Z)-2-angeloyloxymethyl-2-butenoyl]-3-methoxy-4,5-methylenedioxycinnamyl alcohol, are not fully elucidated, it is understood to derive from this core phenylpropanoid framework. researchgate.net The formation of the cinnamyl alcohol moiety is a critical step, followed by esterification with angelic acid derivatives.

Identification and Characterization of Key Enzymes in this compound Formation (e.g., Methyltransferases, Ligases)

The structural complexity of this compound points to the involvement of specific enzyme families. O-Methyltransferases (OMTs) are crucial for the methylation patterns observed in many phenylpropanoids and related lignans (B1203133). researchgate.netresearchgate.net In the context of lignan (B3055560) biosynthesis in Anthriscus sylvestris, OMTs play a significant role in modifying biosynthetic precursors. researchgate.netresearchgate.net While specific OMTs for this compound have not been definitively identified, their involvement in methylating the cinnamyl alcohol precursor is highly probable.

Ligases are another class of enzymes essential for the final steps of this compound biosynthesis. creative-enzymes.combiospace.com These enzymes catalyze the joining of two molecules, a process that in this case would involve the esterification of the cinnamyl alcohol with the angeloyl moiety. creative-enzymes.com This reaction requires energy, typically derived from the hydrolysis of ATP. creative-enzymes.com The specific ligases responsible for forming the ester bonds in this compound are yet to be characterized.

Investigation of Shared Biosynthetic Intermediates with Related Compounds (e.g., Lignans like Deoxypodophyllotoxin)

Anthriscus sylvestris is a rich source of various lignans, including deoxypodophyllotoxin (B190956) and yatein (B1682354), which serve as biosynthetic precursors to the anticancer compound podophyllotoxin (B1678966). researchgate.netresearchgate.netnih.gov The biosynthesis of these lignans shares early precursors from the phenylpropanoid pathway with this compound. researchgate.netresearchgate.net For instance, the formation of both this compound and lignans like deoxypodophyllotoxin begins with intermediates derived from phenylalanine. researchgate.netresearchgate.net

Research has shown that matairesinol (B191791) is a key branch point intermediate in the biosynthesis of lignans in A. sylvestris. capes.gov.br From matairesinol, two distinct pathways diverge: one leading to yatein and the other to bursehernin. capes.gov.br Deoxypodophyllotoxin is then synthesized from yatein. researchgate.netnih.gov This shared origin in the phenylpropanoid pathway highlights a metabolic network where precursors are channeled into different classes of secondary metabolites.

**Table 1: Key Biosynthetic Intermediates and Related Compounds in *Anthriscus sylvestris***

Compound Class Role in Biosynthesis
Phenylalanine Amino Acid Primary precursor for the phenylpropanoid pathway frontiersin.orgresearchgate.net
p-Coumaroyl-CoA Phenylpropanoid Central intermediate for various biosynthetic branches mdpi.comfrontiersin.org
Matairesinol Lignan Branch point intermediate in lignan biosynthesis capes.gov.br
Yatein Lignan Precursor to deoxypodophyllotoxin researchgate.netcapes.gov.br
Deoxypodophyllotoxin Lignan A major lignan in A. sylvestris and precursor to podophyllotoxin researchgate.netresearchgate.netnih.gov
This compound Phenylpropanoid Ester End product of a branch of the phenylpropanoid pathway researchgate.net

Isotopic Labeling Studies to Map Biosynthetic Routes

Isotopic labeling is a powerful technique for elucidating biosynthetic pathways by tracing the incorporation of labeled precursors into final products. nih.govslideshare.net In the study of lignan biosynthesis in Anthriscus sylvestris, administration of [13C]phenylalanine and deuterium-labeled lignans has been instrumental. capes.gov.br These studies have confirmed the pathways from matairesinol to yatein and bursehernin. capes.gov.br

While specific isotopic labeling studies focusing solely on this compound are not widely reported, the principles of this methodology are directly applicable. nih.govquotientsciences.com By feeding plants with isotopically labeled precursors such as ¹³C-phenylalanine or ¹⁴C-cinnamic acid, the carbon skeleton of this compound can be mapped, confirming its origin and the intermediates involved in its formation. nih.govquotientsciences.com Such experiments are crucial for definitively establishing the biosynthetic route. nih.gov

Genetic and Genomic Approaches to Identify Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of secondary metabolites are often organized in biosynthetic gene clusters (BGCs) on the chromosome. secondarymetabolites.orgfrontiersin.org Identifying these clusters is a key step in understanding and potentially engineering the production of valuable compounds. nih.gov Modern genomic tools, such as high-throughput RNA sequencing and genome mining algorithms like antiSMASH, can be used to identify candidate genes and BGCs involved in this compound biosynthesis. nih.govnih.govsecondarymetabolites.org

By analyzing the transcriptome of Anthriscus sylvestris tissues where this compound is actively produced, researchers can identify genes that are co-expressed with known phenylpropanoid pathway genes. nih.gov This approach can pinpoint candidate O-methyltransferases, ligases, and other enzymes involved in the specific biosynthetic steps leading to this compound. dntb.gov.ua The identification of a complete BGC for this compound would provide a comprehensive genetic blueprint for its formation. frontiersin.org

Biotransformation of this compound by Microbial Systems (e.g., Endophytic Fungi)

Endophytic fungi, which reside within plant tissues, have emerged as a significant source of novel biocatalysts capable of modifying plant secondary metabolites. nih.govmdpi.comnih.gov These fungi can perform a variety of chemical transformations, including hydroxylation, oxidation, and glycosylation, on host plant compounds. nih.govfrontiersin.org

The biotransformation of compounds structurally related to this compound by endophytic fungi has been documented. elte.hu For instance, endophytic fungi isolated from the root of Anthriscus sylvestris have been studied for their ability to convert lignan precursors. elte.hu While direct biotransformation of this compound by these fungi has not been extensively reported, the potential exists for microbial systems to modify its structure, potentially leading to the generation of new derivatives with altered biological activities. nih.govfrontiersin.org This represents a promising area for future research in natural product chemistry and biotechnology. mdpi.comfrontiersin.org

Biological Activities of Anthriscusin in in Vitro and Ex Vivo Experimental Models

Cellular Mechanism of Action Studies on Diverse Cell Lines

Antiproliferative and Cytostatic Effects in Cancer Cell Models

Anthriscusin has demonstrated notable antiproliferative and cytostatic effects across a wide range of cancer cell lines. Research has shown its inhibitory activity against human gastric adenocarcinoma (MK-1), human cervical carcinoma (HeLa), and murine melanoma (B16F10) cells. chemfaces.comjst.go.jpresearchgate.net Further studies have confirmed its efficacy in other cancer models including human lung carcinoma (A549), human hepatocellular carcinoma (HepG2), human osteosarcoma (MG-63), and human promyelocytic leukemia (HL-60) cells. spandidos-publications.comnih.govsemanticscholar.orgnih.gov The compound's antiproliferative potential also extends to breast cancer cells and oral squamous cell carcinoma (OSCC). nih.gov

A study investigating various compounds from Anthriscus sylvestris highlighted the antiproliferative activity of its methanol (B129727) extract against MK-1, HeLa, and B16F10 cell lines. jst.go.jp Another research effort focusing on antitumor constituents from the same plant reported inhibitory activity of isolated compounds against HepG2, MG-63, B16, and HeLa cells. semanticscholar.org In human non-small cell lung cancer A549 cells, anthricin, a major lignan (B3055560) in Anthriscus sylvestris also known as deoxypodophyllotoxin (B190956), inhibited cell viability in a dose- and time-dependent manner. spandidos-publications.comnih.gov

Table 1: Antiproliferative and Cytostatic Effects of this compound in Various Cancer Cell Lines

Cell Line Cancer Type Observed Effects References
MK-1 Human Gastric Adenocarcinoma Inhibition of cell growth chemfaces.comjst.go.jpresearchgate.net
HeLa Human Cervical Carcinoma Inhibition of cell growth chemfaces.comjst.go.jpresearchgate.netsemanticscholar.org
B16F10 Murine Melanoma Inhibition of cell growth chemfaces.comjst.go.jpresearchgate.net
A549 Human Lung Carcinoma Inhibition of cell viability spandidos-publications.comnih.gov
HepG2 Human Hepatocellular Carcinoma Inhibition of cell growth semanticscholar.org
MG-63 Human Osteosarcoma Inhibition of cell growth semanticscholar.org
HL-60 Human Promyelocytic Leukemia Growth inhibition nih.gov
MCF-7, MDA-MB-231 Breast Cancer Inhibition of cell growth, induction of apoptosis nih.gov
OSCC Oral Squamous Cell Carcinoma Not explicitly detailed in the provided context

Induction of Programmed Cell Death Pathways (e.g., Caspase-Dependent Apoptosis)

This compound has been shown to induce programmed cell death, specifically through caspase-dependent apoptosis, in various cancer cell lines. spandidos-publications.comnih.govnih.gov In human non-small cell lung cancer A549 cells, anthricin treatment was confirmed to induce apoptosis through live and dead assays, DAPI staining, and flow cytometric analysis. spandidos-publications.comnih.gov This apoptotic induction was found to be mediated by a caspase-dependent pathway. spandidos-publications.com The study further revealed that anthricin-induced apoptosis in A549 cells involves both the extrinsic death receptor and intrinsic mitochondrial-dependent apoptotic signaling pathways. spandidos-publications.com This was evidenced by the decreased levels of the anti-apoptotic protein Bcl-2 and increased levels of the pro-apoptotic protein Bax. spandidos-publications.com

Similarly, in MCF-7 and MDA-MB-231 breast cancer cell lines, anthricin was effective in inducing apoptosis. nih.gov The mechanism involved the cleavage of caspase-7 and PARP. nih.gov Interestingly, the study also found that inhibiting autophagy, a process that can have a dual role in cancer cell survival, enhanced the anthricin-induced apoptosis in these breast cancer cells. nih.gov

Modulation of Cell Cycle Progression (e.g., G2/M Phase Arrest)

A key mechanism of this compound's anticancer activity is its ability to modulate the cell cycle, leading to arrest at the G2/M phase. spandidos-publications.com In A549 human non-small cell lung cancer cells, treatment with anthricin resulted in an accumulation of cells in the G2/M phase, as demonstrated by flow cytometric analysis. spandidos-publications.com This cell cycle arrest was associated with the suppression of key cell cycle regulatory proteins, Cdc2 and Cdc25C. spandidos-publications.comnih.gov Previous studies have also reported similar G2/M phase arrest in H460 lung cancer cells and HeLa cervical cancer cells following anthricin exposure. spandidos-publications.com

Effects on Angiogenesis-Related Cellular Processes (e.g., HUVEC models)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Studies on Human Umbilical Vein Endothelial Cells (HUVEC) have been instrumental in understanding the anti-angiogenic potential of various compounds. While the direct effects of this compound on HUVEC models were not detailed in the provided search results, research on anthricin (deoxypodophyllotoxin) has shown anti-angiogenic properties. nih.gov This suggests that this compound may also interfere with angiogenesis-related cellular processes.

Regulation of Specific Signal Transduction Pathways (e.g., IGF1R-PI3K-AKT, MAPK/ERK)

This compound exerts its cellular effects by modulating key signal transduction pathways that are often dysregulated in cancer. A significant finding is the inhibition of the Insulin-like Growth Factor 1 Receptor (IGF1R)-Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway. spandidos-publications.comnih.gov In A549 lung cancer cells, anthricin significantly suppressed the phosphorylation of IGF1R, PI3K, and Akt. spandidos-publications.comnih.gov This inhibition of the IGF1R/PI3K/Akt pathway was directly linked to the induction of caspase-dependent apoptosis. spandidos-publications.com

Similarly, in breast cancer cells, anthricin was found to inhibit the growth of cells by suppressing Akt/mTOR signaling. nih.gov The PI3K/Akt/mTORC1 pathway is known to be frequently deregulated in breast cancer. nih.gov

The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is another crucial signaling cascade in cell proliferation and survival. The provided information suggests that the broader family of lignans (B1203133), to which this compound belongs, can modulate the MAPK/ERK pathway. nih.gov The activation of both PI3K/Akt and MAPK/ERK pathways is a common mechanism by which growth factors like IGF-1 promote cell proliferation and inhibit apoptosis. mdpi.com

Effects on Abnormal Proliferation of Pulmonary Arterial Smooth Muscle Cells (PASMCs)

Recent studies have explored the effects of compounds isolated from the roots of Anthriscus sylvestris on the abnormal proliferation of pulmonary arterial smooth muscle cells (PASMCs), a key factor in the pathology of pulmonary arterial hypertension (PAH). mdpi.com In vitro experiments using hypoxia-induced PASMC proliferation as a model have shown that certain compounds from A. sylvestris can significantly inhibit this abnormal cell growth. mdpi.com

While this compound itself was identified as a phenylpropanoid ester from A. sylvestris, specific data on its direct inhibitory effects on PASMC proliferation is still emerging. nih.govresearchgate.net However, research has demonstrated that other compounds isolated from the same plant, including various phenylpropanoids and lignans, exhibit significant anti-proliferative activity against PASMCs. mdpi.comresearchgate.net For instance, a study identified several compounds from A. sylvestris roots that suppressed the abnormal proliferation of PASMCs with IC50 values ranging from 10.7 ± 0.6 to 57.1 ± 1.1 μM. mdpi.comresearchgate.net This suggests that the chemical constituents of A. sylvestris, including phenylpropanoids like this compound, are promising candidates for further investigation into their potential therapeutic roles in conditions characterized by PASMC proliferation. mdpi.com The abnormal growth of PASMCs is a critical component of the vascular remodeling seen in pulmonary hypertension. stanford.edunih.govnih.gov

In Vitro Biochemical Investigations of Molecular Targets

Enzyme Activity Modulation (e.g., Topoisomerase II, Lipoxygenase, α-glucosidase, α-amylase)

The interaction of this compound with various enzymes has been a subject of scientific inquiry, although specific data on its modulation of topoisomerase II, lipoxygenase, α-glucosidase, and α-amylase are not extensively detailed in the available literature. However, related compounds from Anthriscus sylvestris and other natural sources have been studied for their effects on some of these enzymes.

For instance, deoxypodophyllotoxin, a lignan also found in A. sylvestris, has been shown to inhibit tubulin polymerization, a process related to cell division and a target for some anticancer agents. researchgate.netnih.gov While not a direct measure of topoisomerase II activity, this indicates an interaction with cellular proliferation machinery. The inhibitory activities of various natural phenolic extracts on α-amylase and α-glucosidase have been demonstrated, suggesting a potential for compounds like this compound to have similar effects. nih.govnih.govfrontiersin.orgmdpi.commdpi.com These enzymes are crucial for carbohydrate digestion, and their inhibition is a therapeutic strategy for managing diabetes. frontiersin.org Similarly, the inhibition of lipoxygenase, an enzyme involved in inflammatory pathways, has been reported for various plant-derived compounds. nih.govmdpi.com

Receptor Binding and Activation/Inhibition Studies

Information regarding specific receptor binding and activation or inhibition studies for this compound is limited. Receptor binding assays are a critical tool in drug discovery to determine how a compound interacts with cellular receptors, which can be located on the cell membrane, in the cytoplasm, or the nucleus. creative-bioarray.comrevvity.comceltarys.com These assays can measure the affinity of a ligand for its receptor and can help identify whether the compound acts as an agonist or an antagonist. creative-bioarray.comrevvity.com G-protein coupled receptors (GPCRs) are a major class of receptors and a common target for many drugs. creative-bioarray.comrevvity.com While direct evidence for this compound is scarce, the broader family of phenylpropanoids and lignans are known to interact with various cellular signaling pathways, which may involve receptor binding.

Protein-Protein Interaction Analysis

The study of protein-protein interactions (PPIs) is essential for understanding cellular processes, and various methods are employed to investigate these interactions, including co-immunoprecipitation, pull-down assays, and yeast two-hybrid systems. thermofisher.comnih.govthermofisher.com There is currently no specific data available from protein-protein interaction analyses directly involving this compound. Such studies would be valuable to elucidate the molecular mechanisms underlying its biological activities by identifying its binding partners within the cell. biorxiv.orgmdpi.com

Gene Expression Profiling and Proteomic Analysis in Response to this compound

Gene expression profiling and proteomic analysis are powerful techniques to understand the global cellular response to a particular compound. isaaa.orgbio-rad.com These methods can reveal changes in the transcription of genes and the expression levels of proteins, providing insights into the pathways affected by the compound. isaaa.orgnih.gov Gene expression can be analyzed using techniques like DNA microarrays and real-time PCR, while proteomics often involves methods such as 2-D gel electrophoresis and mass spectrometry. bio-rad.comnih.gov Currently, there are no published studies that have specifically performed gene expression profiling or proteomic analysis in response to this compound treatment. Such research would be instrumental in identifying the downstream effects and potential therapeutic targets of this compound. nih.govnanostring.com

Comparative Biological Profiling with Chemically Related Phenylpropanoids and Lignans

This compound belongs to the class of phenylpropanoids. nih.gov A comparative analysis with other chemically related phenylpropanoids and lignans, many of which are also found in Anthriscus sylvestris, provides a broader context for its potential biological activities. mdpi.comuns.ac.rs

Deoxypodophyllotoxin, a well-studied lignan from A. sylvestris, exhibits a wide range of biological effects, including antitumor, anti-proliferative, antiviral, and anti-inflammatory activities. spandidos-publications.commdpi.com It is considered a significant constituent of the plant due to its pharmacological properties. mdpi.com Another lignan, Yatein (B1682354), also isolated from A. sylvestris, has shown antiproliferative activity. capes.gov.br

The table below presents a comparative overview of the biological activities of this compound and related compounds found in Anthriscus sylvestris.

CompoundChemical ClassReported Biological Activities
This compound Phenylpropanoid esterIsolated from Anthriscus sylvestris. nih.govresearchgate.net Further specific biological activity data is emerging.
Deoxypodophyllotoxin LignanAntitumor, anti-proliferative, anti-platelet aggregation, antiviral, anti-inflammatory. spandidos-publications.commdpi.com
Yatein LignanAntiproliferative activity.
Other Phenylpropanoids PhenylpropanoidInhibitory effects on the abnormal proliferation of pulmonary arterial smooth muscle cells. mdpi.com

This comparative profiling highlights that while specific data on this compound is still being gathered, the chemical family to which it belongs, and the plant source from which it is derived, are rich in bioactive compounds with significant therapeutic potential. Further research is needed to fully characterize the biological profile of this compound and its potential applications.

Structure Activity Relationship Sar Studies of Anthriscusin and Its Derivatives

Design and Synthesis of Anthriscusin Analogues with Targeted Structural Modifications

There is currently no publicly available research detailing the systematic design and synthesis of a library of this compound analogues for the purpose of SAR studies. The development of synthetic strategies for creating analogues by modifying specific parts of the this compound molecule, such as the phenylpropanoid backbone or the ester-linked side chain, has not been reported. Research has focused on the isolation of naturally occurring compounds like this compound and its congener, this compound I, rather than on the synthetic production of derivatives. researchgate.net

Evaluation of Functional Group Contribution to Biological Activity

Without a series of synthesized analogues, a formal evaluation of how specific functional groups contribute to the biological activity of this compound is not possible. Limited data shows that this compound exhibits cytotoxic activity against several human cancer cell lines. nih.gov However, studies comparing these activities across a range of derivatives with modified functional groups (e.g., alterations to the methoxy (B1213986) or methylenedioxy groups on the phenyl ring) have not been published. Therefore, the precise contribution of each functional group to its bioactivity remains undetermined.

Table 1: Reported In Vitro Anti-proliferative Activity of this compound This table is based on data from a screening study of plant-derived compounds.

Cell LineCancer TypeEC₅₀ (µM)
MK-1Human Gastric Adenocarcinoma6.2
HeLaHuman Uterine Carcinoma5.2
B16F10Murine Melanoma7.5
Source: nih.gov

Stereochemical Requirements for Enhanced Activity

The specific stereochemical requirements for this compound's biological activity have not been investigated. This compound contains chiral centers, meaning different stereoisomers (enantiomers or diastereomers) exist. However, no studies have been published that compare the biological activities of these different isomers to determine which 3D spatial arrangement of atoms is necessary for or enhances its cytotoxic effects. For other classes of lignans (B1203133), such as podophyllotoxins, stereochemistry is known to be critical for activity, but this knowledge cannot be assumed to apply to this compound. pharmacophorejournal.com

In Silico Approaches: Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

A search of scientific literature yielded no studies where in silico methods such as molecular docking or QSAR modeling have been specifically applied to this compound. Molecular docking studies, which predict the binding orientation and affinity of a molecule to a protein target, have not been reported for this compound. mdpi.com Similarly, QSAR studies, which build mathematical models to correlate a compound's chemical structure with its biological activity, have not been developed for a series of this compound derivatives. chemfaces.comCurrent time information in Bangalore, IN.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

There is no evidence of pharmacophore modeling or other ligand-based drug design strategies being applied to this compound. researchgate.net Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. acs.org The development of such a model for this compound would require a set of active analogue structures, which, as noted, are not available. Therefore, the key steric and electronic features that define this compound's interaction with biological targets have not been elucidated through these computational methods.

Synthetic and Semisynthetic Methodologies for Anthriscusin and Analogues

Total Synthesis Strategies for Anthriscusin and its Enantiomers

The total synthesis of a natural product provides ultimate proof of its structure and offers the flexibility to create a wide array of analogues for biological evaluation. An enantioselective total synthesis of (+)-anthecularin, a related sesquiterpene lactone, highlights the complexity and strategic planning required for such endeavors. nih.gov This synthesis was achieved in 18 steps and established the absolute configuration of the molecule. nih.gov Key steps included an intramolecular Claisen-type cyclization to form a bicyclic intermediate with a quaternary stereocenter and a stereocontrolled 1,2-addition to install another tetrasubstituted asymmetric center. nih.gov

Similarly, the total synthesis of other complex natural products, such as cocaine and its enantiomers, often involves multi-step sequences that require careful control of stereochemistry. researchgate.net For instance, the synthesis of cocaine typically proceeds through the formation of a key intermediate, (±)-2-carbomethoxytropinone, followed by reduction and benzoylation. researchgate.net The separation of diastereomers is a critical step in these syntheses. researchgate.net

Semisynthesis from Readily Available Natural Precursors

Semisynthesis, which utilizes naturally occurring compounds as starting materials, can be a more efficient approach for producing complex molecules compared to total synthesis. wikipedia.org This strategy is particularly advantageous when the starting material is abundant and possesses a significant portion of the target molecule's carbon skeleton. scripps.edu

Dehydroabietic acid, a diterpenoid resin acid found in coniferous trees, has been identified as a viable precursor for the semisynthesis of various bioactive compounds. wikipedia.orgnih.gov Its chemical structure and availability make it an attractive starting point for the synthesis of this compound and its analogues. nih.govnih.gov The semisynthesis of dehydroabietic acid derivatives has been explored to generate compounds with potential anti-inflammatory and immunomodulatory activities. nih.gov

The plant Anthriscus sylvestris, a source of this compound, also contains deoxypodophyllotoxin (B190956), a lignan (B3055560) that serves as a precursor for the semisynthesis of the anticancer drugs etoposide (B1684455) and teniposide. researchgate.net This highlights the potential of utilizing natural precursors from the same plant source for the synthesis of various valuable compounds. researchgate.net The conversion of deoxypodophyllotoxin to these drugs involves key transformations such as hydroxylation. researchgate.net

The following table provides a generalized overview of a potential semisynthetic approach to this compound analogues from dehydroabietic acid, based on common transformations of this precursor.

Step Starting Material Key Reagents/Conditions Intermediate/Product Purpose of Transformation
1Dehydroabietic acidOxidation (e.g., with CrO₃)7-Oxodehydroabietic acidIntroduction of a ketone for further functionalization.
27-Oxodehydroabietic acidReduction (e.g., with NaBH₄)7-Hydroxydehydroabietic acidCreation of a hydroxyl group for potential coupling reactions.
37-Hydroxydehydroabietic acidEsterification/AmidationEster or amide derivativesModification of the carboxylic acid to explore SAR.
4Modified dehydroabietic acidAromatization/DearomatizationModified this compound scaffoldConstruction of the core ring system of this compound analogues.

Chemoenzymatic and Biocatalytic Approaches for Targeted Modifications

Chemoenzymatic and biocatalytic methods are increasingly being integrated into synthetic strategies due to their high selectivity and mild reaction conditions. eco-vector.commdpi.com These approaches utilize enzymes to perform specific chemical transformations that can be challenging to achieve with traditional chemical methods. eco-vector.comrug.nl

The use of enzymes can be particularly beneficial for the synthesis of complex molecules like oligonucleotides, where high fidelity and the ability to incorporate modified nucleotides are crucial. researchgate.netnih.gov Chemoenzymatic methods combine the strengths of both chemical synthesis and biocatalysis to overcome the limitations of each individual approach. researchgate.netnih.gov

In the context of this compound, biocatalysis could be employed for selective hydroxylations, glycosylations, or other modifications of the core structure. This would allow for the creation of a diverse library of analogues for biological screening. For example, engineered enzymes could be used to introduce hydroxyl groups at specific positions on the this compound scaffold, leading to compounds with potentially improved activity or pharmacokinetic properties. The development of such chemoenzymatic strategies holds great promise for the efficient and sustainable production of novel this compound-based compounds. mdpi.com

Development of Novel Reaction Methodologies for the this compound Scaffold

The quest for more efficient and elegant synthetic routes to complex molecular architectures continually drives the development of novel reaction methodologies. organic-chemistry.orgeie.gr The concept of a molecular "scaffold" is central to medicinal chemistry, representing the core structure of a series of compounds. lifechemicals.com The development of new methods to synthesize novel scaffolds is a key area of research in drug discovery. cam.ac.ukwhiterose.ac.uk

Recent advances in synthetic organic chemistry have led to the development of powerful new reactions that can be applied to the construction of complex natural products. For example, domino reactions, which involve multiple bond-forming events in a single operation, can significantly streamline synthetic sequences. A palladium-catalyzed domino Heck-Suzuki reaction has been used to create a novel tetracyclic ring system with antimitotic properties. cam.ac.uk

The development of novel synthetic protocols for constructing complex heterocyclic scaffolds, such as pulvinones, demonstrates the ongoing innovation in this field. eie.gr These new methods often provide access to a wider range of derivatives and can be more efficient than previously reported syntheses. eie.gr The application of such novel reaction methodologies to the this compound scaffold could lead to more concise and versatile synthetic routes, facilitating the exploration of its chemical space and the discovery of new bioactive analogues.

Advanced Analytical Methodologies for Anthriscusin Research

Quantitative Analytical Methods for Anthriscusin in Biological and Botanical Samples

Accurate quantification of this compound in complex matrices such as plant tissues, plasma, and urine is fundamental for pharmacokinetic and botanical studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of these quantitative methods. nih.gov

For botanical samples , such as the roots or fruits of Anthriscus sylvestris, a simple and direct sample preparation procedure is often employed, which typically involves extraction with a suitable solvent like methanol (B129727) or ethanol, followed by filtration. nih.gov Studies on lignans (B1203133) in A. sylvestris have shown significant variation in concentration depending on the plant part, with fruits containing substantially higher amounts compared to roots and herbs. dntb.gov.ua For instance, quantitative analysis using HPLC with UV detection has been successfully applied to measure a range of lignans simultaneously in plant extracts. dntb.gov.ua

For biological samples like plasma or serum, the analytical challenge lies in the low concentrations of the analyte and the complexity of the matrix. researchgate.net Sample preparation is more rigorous and often involves protein precipitation with solvents like acetonitrile, followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances and enrich the analyte. nih.govnih.gov The use of stable-isotopically labeled internal standards is recommended to ensure accuracy and account for matrix effects and variability during sample preparation and injection. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantification in biological fluids due to its high sensitivity and selectivity. jfda-online.comrsc.org The method is validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and recovery. nih.gov

Table 1: Representative HPLC-MS/MS Method Validation Parameters for Quantification of a Lignan-like Compound in Human Plasma
ParameterDescriptionTypical Value/RangeReference
Linearity (R²) The coefficient of determination for the calibration curve.> 0.99 mdpi.com
Dynamic Range The concentration range over which the method is accurate and precise.e.g., 2 - 100 ng/mL jfda-online.com
LOD (Limit of Detection) The lowest concentration of analyte that can be reliably detected.e.g., 0.5 - 3.0 ng/mL jfda-online.com
LOQ (Limit of Quantitation) The lowest concentration of analyte that can be accurately quantified.e.g., 2.0 - 10.0 ng/mL jfda-online.com
Precision (%RSD) The relative standard deviation for intra-day and inter-day measurements.< 15% jfda-online.com
Accuracy/Recovery (%) The percentage of the true concentration that is measured by the method.85 - 115% jfda-online.commdpi.com

Metabolomic Profiling of this compound and its Metabolites in Experimental Systems

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites in a biological system, offering insights into the metabolic fate of this compound and its broader physiological impact. frontiersin.org This approach moves beyond quantifying the parent compound to identify its biotransformation products and downstream metabolic perturbations. mdpi.com

Untargeted metabolomic workflows, typically employing Ultra-High-Performance Liquid Chromatography coupled to high-resolution mass spectrometry (UHPLC-QTOF/MS), are powerful tools for this purpose. nih.govnih.gov These systems can detect and tentatively identify a wide array of metabolites in a single analysis. nih.gov In studies of related lignans, major metabolic transformations observed in vivo include methylation, hydroxylation, and oxidation. nih.gov By analyzing samples from experimental systems (e.g., rat plasma, urine, or cell cultures) exposed to this compound, researchers can identify potential metabolites by searching for specific mass shifts corresponding to these biochemical reactions. nih.govnih.gov

Furthermore, metabolomic analysis can reveal how this compound affects endogenous metabolic pathways. For example, studies on other lignans have shown significant alterations in amino acid metabolism, lipid metabolism (such as unsaturated fatty acid biosynthesis), and nucleotide metabolism. frontiersin.orgmdpi.com This systemic view helps to elucidate the compound's mechanism of action beyond its direct targets. Data analysis involves multivariate statistical methods like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) to identify metabolites that differ significantly between control and treated groups. frontiersin.org

Table 2: Potential Metabolic Transformations of this compound and Resulting Metabolites
Metabolic ReactionDescriptionPotential MetaboliteReference
Hydroxylation Addition of a hydroxyl (-OH) group.Hydroxy-anthriscusin nih.gov
Demethylation Removal of a methyl (-CH₃) group.Demethyl-anthriscusin nih.gov
Oxidation Conversion of a functional group to a more oxidized state (e.g., alcohol to ketone).Oxo-anthriscusin nih.gov
Glucuronidation Conjugation with glucuronic acid for increased water solubility and excretion.This compound-glucuronide nih.gov
Sulfation Conjugation with a sulfate (B86663) group.This compound-sulfate nih.gov

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Approaches for Complex Mixture Analysis

The analysis of this compound in botanical extracts or biological fluids involves separating it from a multitude of other compounds. The coupling of chromatography (for separation) with mass spectrometry (for detection and identification) provides the analytical power necessary to handle such complex mixtures. rsc.orgcreative-proteomics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier technique for analyzing non-volatile compounds like this compound and its glycosylated or conjugated forms. nih.govcreative-proteomics.com The liquid chromatography step, often using a reversed-phase C18 column, separates the components of the mixture based on their physicochemical properties. jfda-online.com The eluent is then introduced into the mass spectrometer. In a tandem MS (MS/MS) setup, the first mass analyzer selects the parent ion (e.g., the protonated molecule of this compound, [M+H]⁺). This ion is then fragmented in a collision cell, and the second mass analyzer scans the resulting product ions. This parent-to-product ion transition is highly specific and allows for definitive identification and highly selective quantification, even at trace levels. jfda-online.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and semi-volatile compounds. mdpi.com For non-volatile compounds like many lignans and phenylpropanoids, a derivatization step (e.g., silylation) is often required to increase their volatility and thermal stability. mdpi.com A simple and rapid GC-MS method has been developed for profiling lignans in Anthriscus sylvestris without the need for derivatization, demonstrating its utility for monitoring compounds like deoxypodophyllotoxin (B190956) and yatein (B1682354). nih.gov GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against spectral libraries for compound identification. nih.gov It is particularly useful for analyzing the essential oil fraction of plants or for profiling specific classes of phenylpropanoids. nih.govnih.gov

Table 4: Typical Chromatographic-Mass Spectrometric Parameters for Lignan (B3055560) Analysis
TechniqueParameterTypical Setting/ValueReference
LC-MS/MS Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 3 µm) researchgate.net
Mobile Phase Gradient of water and acetonitrile/methanol with formic acid jfda-online.com
Ionization Mode Electrospray Ionization (ESI), Positive or Negative europa.eu
MS Scan Mode Multiple Reaction Monitoring (MRM) for quantification nih.gov
GC-MS Column Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) researchgate.net
Carrier Gas Helium at ~1 mL/min researchgate.net
Injector Temp. ~280 °C mdpi.com
Ionization Mode Electron Ionization (EI) at 70 eV mdpi.com

Chemotaxonomic and Ecological Significance of Anthriscusin

Distribution Patterns of Anthriscusin Across Anthriscus Species and Related Genera

This compound has been notably isolated from the roots of Anthriscus sylvestris, commonly known as wild chervil or cow parsley. researchgate.nettu-dortmund.denih.gov This perennial plant, belonging to the Apiaceae family, is widespread across Europe, North America, and Asia. uns.ac.rsmdpi.com While A. sylvestris is a primary source, the distribution of this compound extends to other species within the Anthriscus genus, which comprises approximately 15 species. wikipedia.org The genus is characterized by its presence in meadows and on the verges of slightly wet, porous soils. wikipedia.org

Research has highlighted the presence of this compound and related compounds in various Anthriscus species, indicating a degree of chemotaxonomic significance. For instance, a new phenylpropanoid ester, this compound I, was identified in the roots of A. sylvestris, alongside other known compounds. researchgate.net The presence of such compounds helps in the chemical classification and understanding of evolutionary relationships between plant species.

The table below summarizes the distribution of key compounds within the Anthriscus genus, illustrating the chemical diversity and the specific presence of this compound.

Compound NamePlant SpeciesPlant PartReference
This compoundAnthriscus sylvestrisRoots uns.ac.rs
This compound IAnthriscus sylvestrisRoots researchgate.net
Deoxypodophyllotoxin (B190956)Anthriscus sylvestrisRoots, Aerial Parts researchgate.netnih.gov
PodophyllotoxoneAnthriscus sylvestrisRoots mdpi.com
Yatein (B1682354)Anthriscus sylvestrisRoots mdpi.com
AnhydropodorhizolAnthriscus sylvestrisRoots mdpi.com
NemorosinAnthriscus nemorosaNot Specified mdpi.com
Falcarindiol-3-acetateAnthriscus sylvestrisNot Specified mdpi.com

Role of this compound in Plant Defense Mechanisms and Interspecies Interactions

The production of secondary metabolites like this compound is a key component of plant defense strategies. nih.gov These compounds can deter herbivores and protect against pathogens. nih.govgau.edu.bd While the specific ecological role of this compound is not extensively detailed in the available literature, it is presumed to contribute to the plant's defense, potentially through insecticidal or antifungal properties. uns.ac.rs Lignans (B1203133) and other phenylpropanoids found in Anthriscus species are known to have protective roles against pathogens and predators due to their antimicrobial and insecticidal activities. nih.gov

Plants can employ both direct and indirect defense mechanisms. scielo.org.pe Direct defenses involve compounds that are toxic or repellent to herbivores. scielo.org.pe Indirect defenses can involve the release of volatile organic compounds that attract natural enemies of the herbivores. nih.govscielo.org.pe The complex chemical profile of A. sylvestris, which includes this compound, suggests a multi-faceted defense system. researchgate.net

Interspecies interactions are also influenced by the chemical composition of plants. For example, Anthriscus species serve as food sources for the larvae of some Lepidoptera species, such as the mouse moth, which has been recorded on cow parsley. wikipedia.org This indicates a co-evolutionary relationship where the insect has developed tolerance to the plant's chemical defenses. Furthermore, some plants can release chemical signals to warn neighboring plants of impending threats, a phenomenon that could involve compounds like this compound. britannica.com

Ecological Implications of this compound Production in Wild Populations

The production of this compound and other secondary metabolites has significant ecological implications for wild populations of Anthriscus. The concentration of these compounds can vary based on environmental factors. For instance, the deoxypodophyllotoxin content in A. sylvestris has been observed to be higher at greater altitudes. mdpi.com This suggests that environmental stressors can influence the plant's investment in chemical defenses.

A study on indoor-cultivated A. sylvestris from seeds collected at different locations revealed that while there were phenotypic differences in growth, the lignan (B3055560) profiles in the roots did not differ significantly between the groups. researchgate.net However, there was considerable variation in the lignan profiles among individual plants within each group, pointing to genetic diversity within populations. researchgate.net This genetic variability in chemical production can be crucial for the population's ability to adapt to changing environmental conditions and threats from herbivores and pathogens.

The presence of bioactive compounds like this compound can also impact the surrounding ecosystem. For instance, the use of pesticides in conventional agriculture can negatively affect pollinators and other beneficial insects that interact with wild chervil. diet-health.info The natural chemical defenses of the plant, including this compound, play a role in these complex ecological networks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.